N(alpha)-pteroyl-N(epsilon)-(4/'-fluoresceinthiocarbamoyl)lysine N(alpha)-pteroyl-N(epsilon)-(4/'-fluoresceinthiocarbamoyl)lysine
Brand Name: Vulcanchem
CAS No.: 133648-13-2
VCID: VC0153008
InChI: InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1
SMILES: C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O
Molecular Formula: C41H37N9O9S
Molecular Weight: 831.9 g/mol

N(alpha)-pteroyl-N(epsilon)-(4/'-fluoresceinthiocarbamoyl)lysine

CAS No.: 133648-13-2

Main Products

VCID: VC0153008

Molecular Formula: C41H37N9O9S

Molecular Weight: 831.9 g/mol

N(alpha)-pteroyl-N(epsilon)-(4/'-fluoresceinthiocarbamoyl)lysine - 133648-13-2

CAS No. 133648-13-2
Product Name N(alpha)-pteroyl-N(epsilon)-(4/'-fluoresceinthiocarbamoyl)lysine
Molecular Formula C41H37N9O9S
Molecular Weight 831.9 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[[[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-sulfanylmethylidene]amino]hexanoic acid
Standard InChI InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1
Standard InChIKey QOQGWHNDQWMTDJ-PMERELPUSA-N
Isomeric SMILES C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O
SMILES C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O
Canonical SMILES C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O
Synonyms N(alpha)-pteroyl-N(epsilon)-(4/'-fluoresceinthiocarbamoyl)lysine
PubChem Compound 131646
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator